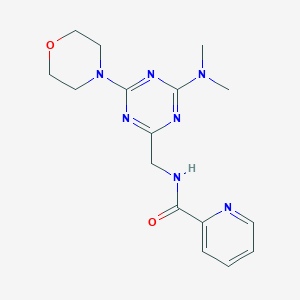![molecular formula C16H16N2O2 B2914353 4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one CAS No. 2402829-18-7](/img/structure/B2914353.png)
4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one is an organic compound with a complex structure that includes a quinoxaline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one typically involves the reaction of 2-methoxybenzylamine with 2-chloroquinoxaline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for scaling up the synthesis .
化学反応の分析
Types of Reactions
4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of 4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an inhibitor of certain enzymes involved in disease processes .
類似化合物との比較
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 2-Methoxyphenyl isocyanate
Uniqueness
4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one stands out due to its unique quinoxaline core, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-9-5-2-6-12(15)10-18-11-16(19)17-13-7-3-4-8-14(13)18/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQJWHKCZDRDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
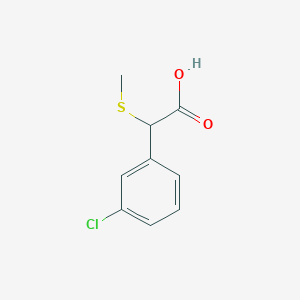
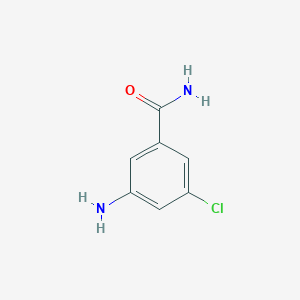
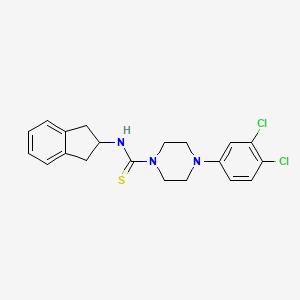
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-2-carboxamide](/img/structure/B2914277.png)
![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2914278.png)

![(2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B2914281.png)
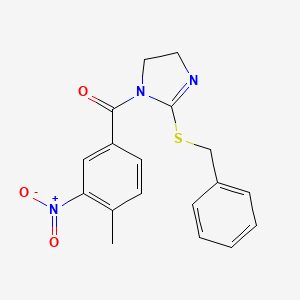
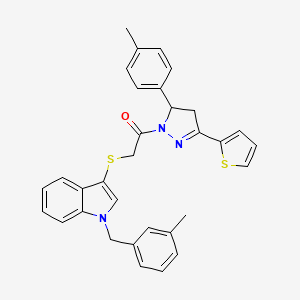
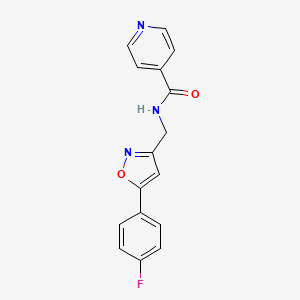
![4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B2914286.png)
![(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2914289.png)
![(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2914290.png)
